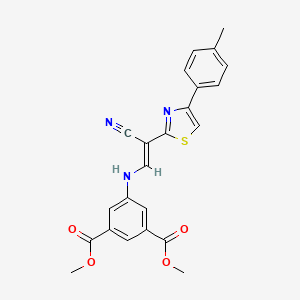

(E)-dimethyl 5-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)isophthalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-dimethyl 5-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)isophthalate is a synthetic organic compound characterized by its complex structure, which includes a cyano group, a thiazole ring, and an isophthalate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-dimethyl 5-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)isophthalate typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting p-tolylamine with α-bromoacetophenone in the presence of sulfur.

Vinylation: The thiazole derivative is then subjected to a Knoevenagel condensation with malononitrile to introduce the cyano group and form the vinyl linkage.

Coupling with Isophthalate: The final step involves coupling the vinylated thiazole with dimethyl isophthalate under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

(E)-dimethyl 5-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)isophthalate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Substitution: The aromatic rings and ester groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

Substitution: Reagents like sodium hydride (NaH) for deprotonation and alkyl halides for alkylation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary amines or alcohols.

Wissenschaftliche Forschungsanwendungen

(E)-dimethyl 5-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)isophthalate has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Wirkmechanismus

The mechanism by which (E)-dimethyl 5-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)isophthalate exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and thiazole ring are particularly important for these interactions, as they can form hydrogen bonds and π-π interactions with target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dimethyl 5-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)isophthalate: Similar structure but with a phenyl group instead of a p-tolyl group.

Dimethyl 5-((2-cyano-2-(4-(p-methoxyphenyl)thiazol-2-yl)vinyl)amino)isophthalate: Contains a p-methoxyphenyl group, which can influence its reactivity and applications.

Uniqueness

(E)-dimethyl 5-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)isophthalate is unique due to the presence of the p-tolyl group, which can affect its electronic properties and reactivity. This makes it particularly useful in applications where specific electronic characteristics are desired, such as in the development of electronic materials or specific pharmaceutical agents.

Biologische Aktivität

(E)-dimethyl 5-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)isophthalate is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing from diverse sources.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of isophthalic acid derivatives with thiazole-containing intermediates. The thiazole moiety is essential for imparting biological activity, particularly in anticancer and antimicrobial applications.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds containing thiazole rings have shown cytotoxic effects against various cancer cell lines. The presence of electron-donating groups, such as methyl groups on the phenyl ring, has been correlated with increased activity. For example:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 9 | Jurkat | 1.61 |

| 10 | A-431 | 1.98 |

| 13 | U251 | <10 |

These values demonstrate the effectiveness of certain structural modifications in enhancing biological activity against cancer cells .

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have shown varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study evaluating several thiazole compounds found that while some exhibited moderate antibacterial activity (MIC values ranging from 100–400 μg/mL), their antifungal activities were generally more pronounced:

| Compound | Target Organism | MIC (mM) |

|---|---|---|

| 1b | E. faecalis | 0.1 |

| 5b | C. albicans | 3.92 |

| 5c | A. niger | 4.01 |

The presence of electron-withdrawing groups has been noted to enhance antimicrobial efficacy .

Acetylcholinesterase Inhibition

Recent studies have also explored the potential of thiazole-containing compounds as acetylcholinesterase inhibitors, which are critical in the treatment of neurodegenerative diseases like Alzheimer's. For example, a compound derived from a similar structure exhibited an IC50 value of 2.7 µM against AChE, showcasing its potential therapeutic application .

Structure-Activity Relationships (SAR)

The biological activities of this compound can be significantly influenced by its structural features:

- Thiazole Ring : Essential for cytotoxic and antimicrobial activities.

- Substituents on Phenyl Rings : Methyl groups enhance activity; electron-withdrawing groups improve antimicrobial properties.

- Functional Groups : The presence of amino and carboxylic acid groups has been linked to increased potency in various assays.

Case Studies

Several studies have documented the biological evaluation of thiazole derivatives:

- Anticancer Studies : Compounds similar to this compound were tested against multiple cancer cell lines, revealing promising results particularly in inhibiting cell proliferation .

- Antimicrobial Evaluations : Thiazoles were tested against a panel of bacterial strains, demonstrating variable efficacy but highlighting their potential as leads for new antibiotics .

Eigenschaften

IUPAC Name |

dimethyl 5-[[(E)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzene-1,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O4S/c1-14-4-6-15(7-5-14)20-13-31-21(26-20)18(11-24)12-25-19-9-16(22(27)29-2)8-17(10-19)23(28)30-3/h4-10,12-13,25H,1-3H3/b18-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGYHVUMAKLQVMR-LDADJPATSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC(=C3)C(=O)OC)C(=O)OC)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.